N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
CAS No.: 872701-58-1
Cat. No.: VC11896437
Molecular Formula: C19H18N4OS
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872701-58-1 |
|---|---|
| Molecular Formula | C19H18N4OS |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C19H18N4OS/c1-13-8-14(2)10-16(9-13)21-18(24)12-25-19-6-5-17(22-23-19)15-4-3-7-20-11-15/h3-11H,12H2,1-2H3,(H,21,24) |
| Standard InChI Key | JNOZMOCYRBLSGW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)C |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)C |
Introduction
N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its unique structural features and potential applications in scientific research, particularly in medicinal chemistry and pharmacology. This compound consists of a dimethylphenyl group, a pyridinyl group, and a pyridazinyl group interconnected through a sulfanylacetamide moiety.
Synthesis
The synthesis of N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. While specific industrial production methods are not widely documented, scaling up laboratory procedures would involve optimizing reaction conditions such as temperature and solvent choice to enhance yield and purity. Continuous flow chemistry techniques may also be employed for improved efficiency.
Potential Applications
This compound presents opportunities for novel therapeutic agents due to its unique structure. Interaction studies involving N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide are crucial for understanding its mechanism of action. Preliminary studies indicate that it may bind to specific receptors or enzymes, influencing their activity and leading to biological effects. Further research is necessary to elucidate these interactions comprehensively.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume